Cis vs Trans Stereoisomer Potency: (1R,2S)-VU0155041 Exhibits >12-Fold Higher Potency at Human mGluR4 Than VU0155040
The cis configuration of (1R,2S)-VU0155041 is essential for functional activity at mGluR4. In direct head-to-head comparison, (1R,2S)-VU0155041 (cis) potently enhanced the response to an EC20 concentration of glutamate with an EC50 of 798 ± 58 nM at human mGluR4. In contrast, its trans regioisomer (VU0155040) exhibited minimal activity with an EC50 >10 μM [1]. At rat mGluR4, the cis isomer showed an EC50 of 693 ± 140 nM, while the trans isomer again failed to achieve 50% maximal response at the highest concentration tested (>10 μM) [1].
| Evidence Dimension | Potency (EC50) for potentiation of glutamate EC20 response |
|---|---|
| Target Compound Data | 798 ± 58 nM (human mGluR4); 693 ± 140 nM (rat mGluR4) |
| Comparator Or Baseline | VU0155040 (trans regioisomer): >10 μM (both human and rat mGluR4) |
| Quantified Difference | >12.5-fold higher potency for cis vs trans at human mGluR4; >14.4-fold at rat mGluR4 |
| Conditions | Thallium flux assay; human and rat mGluR4 expressed in HEK293 cells; measured as potentiation of EC20 glutamate response; compounds added 2.5 min before glutamate |
Why This Matters
Procurement of the correct cis stereoisomer (CAS 1263273-14-8) is critical—the trans isomer (VU0155040) is functionally inactive at relevant concentrations and cannot substitute for (1R,2S)-VU0155041 in mGluR4 PAM studies.
- [1] Niswender, C.M., et al. (2008). Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4. Molecular Pharmacology, 74(5), 1345-1358. Figure 6A-B. View Source
